1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide

CB1 antagonist cannabinoid receptor obesity pharmacology

Choose this compound for its unique dual-pharmacophore architecture: a 1-methylindole-3-carboxamide core linked to a 3-isobutyl-1,2,4-triazole moiety. This scaffold is annotated as a CB1 antagonist with a patented obesity indication, setting it apart from the common CB1/CB2 agonist indazole-3-carboxamide series. Even the 6-carboxamide regioisomer can alter binding orientation, making structural verification critical. Ideal for investigating peripherally restricted CB1 antagonism and developing novel IP.

Molecular Formula C16H19N5O
Molecular Weight 297.35 g/mol
Cat. No. B10993033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide
Molecular FormulaC16H19N5O
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=NN1)NC(=O)C2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C16H19N5O/c1-10(2)8-14-17-16(20-19-14)18-15(22)12-9-21(3)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19,20,22)
InChIKeyVMOCHANSMUBVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide: Structural Profile and Procurement-Relevant Classification


1-Methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide is a 1,2,4-triazole-indole-3-carboxamide hybrid compound (molecular formula C16H19N5O, MW ~297.36 g/mol) . It is annotated in the DrugMAP database as '1,2,4-triazole derivative 2' (synonym: PMID26161824-Compound-93) with a patented therapeutic indication for obesity [1]. The compound is classified functionally as a cannabinoid receptor 1 (CB1) antagonist [1]. Its core structure combines a 1-methylindole-3-carboxamide scaffold, common among synthetic cannabinoid ligands, with a 3-isobutyl-1H-1,2,4-triazol-5-amine moiety—a substitution pattern that distinguishes it from the more prevalent indazole-3-carboxamide series (e.g., ADB-FUBINACA, AB-PINACA) and from indole-3-carboxamides lacking the 1,2,4-triazole ring .

Why Generic Indole-3-Carboxamide or Triazole Derivatives Cannot Substitute for 1-Methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide in CB1 Antagonist Research


The substitution of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide with other indole-3-carboxamide or triazole-containing compounds is not straightforward due to its unique dual pharmacophore architecture. This compound is specifically annotated as a CB1 antagonist with a patented obesity indication [1], whereas the broader indole-3-carboxamide synthetic cannabinoid class (e.g., 5F-MDMB-PICA, CUMYL-PICA) comprises predominantly potent CB1/CB2 agonists with EC50 values in the low nanomolar range (e.g., 5F-MDMB-PICA CB1 EC50 = 3.26 nM) [2]. The 3-isobutyl-1,2,4-triazole substitution on the 5-amino position of the triazole ring, coupled with N1-methylation of the indole, creates a hydrogen-bonding and steric profile that is absent in the indazole-3-carboxamide series (e.g., ADB-FUBINACA, CB1 EC50 = 0.69 nM) [2]. Even a close regioisomer—1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-6-carboxamide (AMB21926356)—differs by carboxamide attachment at the indole 6-position rather than the 3-position, which can profoundly alter receptor binding orientation and functional activity . Generic interchange without structural verification therefore risks a complete inversion of pharmacological activity (agonist vs. antagonist) and target selectivity.

Quantitative Differentiation Evidence: 1-Methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide vs. Comparators


Functional CB1 Pharmacology: Antagonist Profile vs. Indole-3-Carboxamide Agonist Comparators

1-Methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide is annotated in the DrugMAP database as a cannabinoid receptor 1 (CB1) antagonist, with a patented indication for obesity [1]. This functional profile stands in direct contrast to the structurally related indole-3-carboxamide synthetic cannabinoids tested by Noble et al. (2019), which are uniformly CB1 agonists. For example, 5F-MDMB-PICA exhibits a CB1 EC50 of 3.26 nM as a potent agonist, and ADB-FUBINACA exhibits a CB1 EC50 of 0.69 nM [2]. The antagonist designation of the target compound represents a qualitative functional divergence from the agonist activity of its closest structural analogs, which has significant implications for assay design, in vivo model selection, and safety pharmacology assessment.

CB1 antagonist cannabinoid receptor obesity pharmacology indole-3-carboxamide

Structural Differentiation: 1,2,4-Triazole Substituent vs. Indazole Scaffold in CB1 Ligand Series

The target compound incorporates a 1,2,4-triazole ring connected via an amide bond to the indole 3-position, a scaffold distinct from the indazole-3-carboxamide series that dominates the high-potency synthetic cannabinoid landscape. In the Noble et al. (2019) study, the most potent compounds tested were all indazole-based: ADB-FUBINACA (CB1 EC50 = 0.69 nM, CB2 EC50 = 0.59 nM) and AMB-FUBINACA [1]. The 1,2,4-triazole ring introduces an additional nitrogen atom at position 4 of the azole ring compared to indazole, altering hydrogen-bond acceptor capacity and dipole moment. Furthermore, the isobutyl (2-methylpropyl) substituent at the triazole 3-position replaces the carboxamide-linked amino acid ester or cyclohexylmethyl groups typical of high-potency indazole agonists [1]. This structural divergence is consistent with the distinct functional annotation (antagonist vs. agonist) observed in the target compound.

1,2,4-triazole indazole-3-carboxamide CB1 pharmacophore heterocyclic scaffold comparison

Regioisomeric Specificity: 3-Carboxamide vs. 6-Carboxamide Indole Attachment Determines Target Engagement

A commercially catalogued regioisomer exists: 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-6-carboxamide (AMB21926356), in which the carboxamide linker is attached to the indole 6-position rather than the 3-position . In the broader indole-carboxamide cannabinoid ligand literature, the position of the carboxamide attachment on the indole ring is a critical determinant of receptor affinity and functional activity. For example, within the aminoalkylindole series, 3-substituted indoles (e.g., WIN55,212-2 analogs) are canonical CB1 agonists, whereas alternative substitution patterns can yield antagonists or inactive compounds [1]. While no direct comparative pharmacological data between the 3-carboxamide and 6-carboxamide regioisomers of this specific compound are publicly available, the existence of the regioisomer underscores the necessity for precise structural specification in procurement to avoid unintended pharmacological profiles.

regioisomer indole substitution carboxamide position structure-activity relationship

Therapeutic Indication Differentiation: Patented Obesity Program vs. Recreational/Abused Synthetic Cannabinoids

The target compound is associated with a patented therapeutic indication for obesity (ICD-11: 5B81) [1], positioning it within the CB1 antagonist anti-obesity research paradigm established by rimonabant (SR141716A) and its successors. This contrasts sharply with the majority of indole-3-carboxamide and indazole-3-carboxamide synthetic cannabinoids that have been identified as new psychoactive substances (NPS) in forensic contexts [2]. Compounds such as 5F-MDMB-PICA, CUMYL-PICA, and ADB-FUBINACA are associated with recreational abuse and toxicological emergencies, with CB1/CB2 agonist EC50 values in the sub-nanomolar to low nanomolar range [3]. The target compound's patent-based development trajectory for a metabolic indication suggests a fundamentally different risk-benefit and regulatory profile compared to NPS-class synthetic cannabinoids, making it more suitable for therapeutic research programs.

obesity CB1 antagonist therapeutic patent synthetic cannabinoid differentiation

Procurement-Ready Application Scenarios for 1-Methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide Based on Evidence Profile


CB1 Antagonist Tool Compound for Obesity and Metabolic Syndrome Research

Based on its DrugMAP annotation as a CB1 antagonist patented for obesity (ICD-11: 5B81) [1], this compound is a candidate tool molecule for academic or pharmaceutical programs investigating peripherally restricted CB1 antagonism as a strategy for weight management. Researchers should confirm the antagonist activity and binding affinity (Ki) in their own assay systems, as publicly available quantitative potency data are limited. The compound's 1,2,4-triazole scaffold may offer patentably distinct intellectual property compared to pyrazole-based CB1 antagonists such as rimonabant.

Pharmacophore Model Building for 1,2,4-Triazole-Containing Cannabinoid Ligands

The unique combination of a 1,2,4-triazole ring with an indole-3-carboxamide core distinguishes this compound from the extensively studied indazole-3-carboxamide series (ADB-FUBINACA, AB-PINACA, 5F-MDMB-PICA) [2]. Computational chemists and medicinal chemists can use this compound as a starting point for structure-based drug design, docking studies, and pharmacophore modeling to explore how the additional triazole nitrogen and isobutyl substituent affect CB1 receptor binding pose and functional activity.

Regioisomeric Selectivity Studies: 3-Carboxamide vs. 6-Carboxamide Indole Ligands

The existence of a commercially catalogued 6-carboxamide regioisomer (AMB21926356) enables direct comparative studies of how carboxamide attachment position on the indole ring affects CB1 receptor pharmacology. Procurement of both regioisomers allows systematic investigation of regioisomer-dependent changes in binding affinity, functional activity (agonist vs. antagonist), and metabolic stability, contributing to fundamental structure-activity relationship (SAR) knowledge for indole-carboxamide cannabinoid ligands.

Analytical Reference Standard for Differentiation from Indazole-Based Synthetic Cannabinoids

In forensic toxicology and doping control laboratories, the 1,2,4-triazole-indole scaffold of this compound provides a chromatographic and mass spectrometric profile that is distinguishable from the more commonly encountered indazole-3-carboxamide synthetic cannabinoids (e.g., ADB-FUBINACA, AB-CHMINACA) [2]. As new psychoactive substances with novel heterocyclic scaffolds continue to emerge, this compound can serve as a reference material for method development and validation in liquid chromatography-mass spectrometry (LC-MS) screening workflows.

Quote Request

Request a Quote for 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.